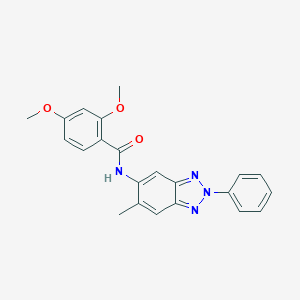
2,4-dimethoxy-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dimethoxy-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide, commonly known as BTT-1023, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound is known to have a high affinity for the CD40 receptor, which is a key regulator of the immune system.
Applications De Recherche Scientifique
BTT-1023 has been studied for its potential therapeutic applications in a variety of diseases, including autoimmune disorders, cancer, and transplant rejection. One of the key mechanisms of action of BTT-1023 is its ability to inhibit the CD40 receptor, which is involved in the activation of immune cells. By blocking this receptor, BTT-1023 has the potential to modulate the immune response and prevent the development of autoimmune disorders.
Mécanisme D'action
BTT-1023 has been shown to bind to the CD40 receptor with high affinity, thereby blocking the interaction between CD40 and its ligand. This prevents the activation of immune cells and the subsequent production of pro-inflammatory cytokines. Additionally, BTT-1023 has been shown to induce regulatory T cells, which are important for maintaining immune tolerance.
Biochemical and Physiological Effects:
BTT-1023 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that BTT-1023 can inhibit the activation of immune cells and the production of pro-inflammatory cytokines. In vivo studies have shown that BTT-1023 can prevent the development of autoimmune disorders and reduce the severity of symptoms in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BTT-1023 is its high affinity for the CD40 receptor, which makes it a potent inhibitor of immune cell activation. Additionally, BTT-1023 has been shown to be well-tolerated in animal models, with no significant adverse effects reported. However, one of the limitations of BTT-1023 is its relatively short half-life, which may limit its efficacy in vivo.
Orientations Futures
There are several potential future directions for the study of BTT-1023. One area of interest is the development of more potent and selective CD40 inhibitors. Additionally, BTT-1023 may have potential applications in the treatment of cancer, as CD40 is known to be overexpressed in many types of cancer. Finally, further studies are needed to determine the optimal dosing and administration of BTT-1023 for therapeutic use.
Conclusion:
In conclusion, BTT-1023 is a promising small molecule inhibitor with potential therapeutic applications in a variety of diseases. Its ability to inhibit the CD40 receptor and modulate the immune response makes it an attractive candidate for the treatment of autoimmune disorders, cancer, and transplant rejection. Further studies are needed to fully elucidate its mechanism of action and determine its optimal use in therapeutic settings.
Méthodes De Synthèse
The synthesis of BTT-1023 involves the reaction of 2,4-dimethoxybenzoyl chloride with 6-methyl-2-phenyl-2H-1,2,3-benzotriazole-5-carboxylic acid in the presence of triethylamine. The resulting product is then treated with ammonium hydroxide to yield BTT-1023 as a white solid.
Propriétés
Formule moléculaire |
C22H20N4O3 |
|---|---|
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
2,4-dimethoxy-N-(6-methyl-2-phenylbenzotriazol-5-yl)benzamide |
InChI |
InChI=1S/C22H20N4O3/c1-14-11-19-20(25-26(24-19)15-7-5-4-6-8-15)13-18(14)23-22(27)17-10-9-16(28-2)12-21(17)29-3/h4-13H,1-3H3,(H,23,27) |
Clé InChI |
RGVUSCDUZDWMEO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-2-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B243645.png)
![2,2-diphenyl-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B243647.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B243650.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B243652.png)
![2-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B243654.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B243658.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide](/img/structure/B243659.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B243660.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea](/img/structure/B243662.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243663.png)
![N-[3-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243664.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243665.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,4-dimethoxybenzamide](/img/structure/B243666.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B243667.png)